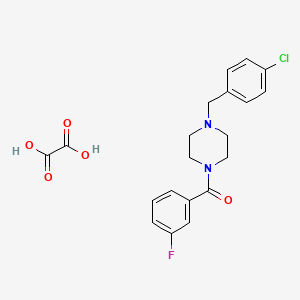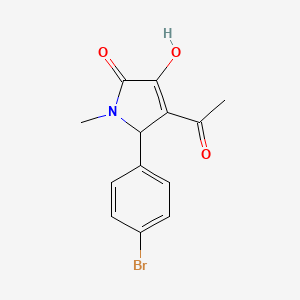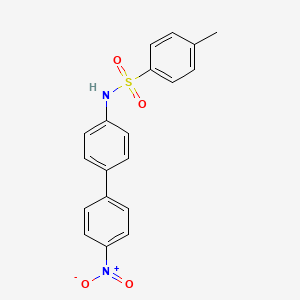
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine is a chemical compound that belongs to the class of quinoline derivatives. The compound has been extensively studied due to its potential applications in scientific research and medicine.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine is not fully understood. However, it is believed that the compound interacts with metal ions through the nitrogen and oxygen atoms in the quinoline and benzodioxole moieties. This interaction leads to the formation of a complex that exhibits fluorescence properties.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in vitro, indicating its potential use as a fluorescent probe in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine include its high yield synthesis method, low toxicity, and potential applications in scientific research. However, the limitations of the compound include its limited solubility in aqueous solutions and its potential interference with biological systems.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine. These include the development of new synthesis methods to improve the solubility and biocompatibility of the compound, the investigation of its potential applications as a fluorescent probe in biological systems, and the synthesis of metal complexes with improved catalytic properties.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine is a chemical compound that has potential applications in scientific research and medicine. The compound has been extensively studied for its fluorescent properties and potential use as a metal ion probe. However, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline-2-carbaldehyde with 1,3-benzodioxole in the presence of a reducing agent and a catalyst. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methyl-2-quinolinamine has been extensively studied for its potential applications in scientific research. The compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-6-18(21-15-8-13(19)3-4-14(11)15)20-9-12-2-5-16-17(7-12)23-10-22-16/h2-8H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDSWVKGTIVQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B5180133.png)
![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)



![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)

![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)


![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
